molecular formula C20H24FN3O2 B7010634 N-[3-(2-fluorophenyl)cyclopentyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide

N-[3-(2-fluorophenyl)cyclopentyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide

Cat. No.: B7010634
M. Wt: 357.4 g/mol
InChI Key: LRFHLXHNSNKHCT-UHFFFAOYSA-N
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Description

N-[3-(2-fluorophenyl)cyclopentyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a cyclopentyl ring, an oxazole ring, and a piperidine carboxamide moiety. Its distinct chemical structure makes it an interesting subject for study in organic chemistry, medicinal chemistry, and pharmacology.

Properties

IUPAC Name

N-[3-(2-fluorophenyl)cyclopentyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c21-18-4-2-1-3-17(18)15-5-6-16(13-15)22-20(25)24-10-7-14(8-11-24)19-9-12-26-23-19/h1-4,9,12,14-16H,5-8,10-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFHLXHNSNKHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=CC=C2F)NC(=O)N3CCC(CC3)C4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-fluorophenyl)cyclopentyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Cyclopentyl ring formation: This can be done through various cyclization reactions, such as intramolecular aldol condensation.

    Piperidine ring formation: The piperidine ring is typically synthesized through a Mannich reaction or reductive amination.

    Coupling of the carboxamide group: The final step involves coupling the piperidine ring with the carboxamide group using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-fluorophenyl)cyclopentyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(2-fluorophenyl)cyclopentyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-chlorophenyl)cyclopentyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
  • N-[3-(2-bromophenyl)cyclopentyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
  • N-[3-(2-methylphenyl)cyclopentyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide

Uniqueness

N-[3-(2-fluorophenyl)cyclopentyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

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